Product packaging for Dodecane-1-thiol, silver salt(Cat. No.:CAS No. 93917-83-0)

Dodecane-1-thiol, silver salt

Cat. No.: B12646195
CAS No.: 93917-83-0
M. Wt: 309.26 g/mol
InChI Key: OMOBEQBCAKHIKV-UHFFFAOYSA-M
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Description

Dodecane-1-thiol, silver salt (CAS 93917-83-0) is an organometallic compound with the molecular formula C12H25AgS . It serves as a critical precursor and stabilizing agent in the field of nanomaterials, particularly for the synthesis and functionalization of silver nanoparticles (Ag NPs) . The compound's value derives from the strong interaction between the thiol group and silver surfaces, a principle underpinned by the formation of self-assembled monolayers (SAMs) . The dodecanethiol ligand provides a hydrophobic barrier that imparts exceptional steric stability to nanoparticles, preventing agglomeration and allowing them to be dried and re-dispersed in various organic solvents without significant loss of properties . A prominent research application of this compound is in the development of advanced optoelectronic devices. For instance, dodecanethiol-functionalized Ag NPs have been successfully integrated into organic light-emitting devices (OLEDs) as a hole injection layer . The coupling between excitons in the emissive layer and the localized surface plasmon resonance (LSPR) of these nanoparticles has been shown to significantly enhance electroluminescence intensity and current efficiency, demonstrating a clear mechanism of action for performance improvement in such devices . Beyond plasmonics, this silver salt is also utilized in the preparation of quantum dots, such as lead sulfide (PbS) nanoparticles, and as a corrosion-resistant coating when formed into SAMs on metal surfaces like copper . It is essential to handle this material with care, as thiol precursors are known to be corrosive to the skin and eyes and very toxic to aquatic life . This compound is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, human, veterinary, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25AgS B12646195 Dodecane-1-thiol, silver salt CAS No. 93917-83-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93917-83-0

Molecular Formula

C12H25AgS

Molecular Weight

309.26 g/mol

IUPAC Name

silver;dodecane-1-thiolate

InChI

InChI=1S/C12H26S.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;/q;+1/p-1

InChI Key

OMOBEQBCAKHIKV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S-].[Ag+]

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering of Silver Dodecanethiolate

Direct Synthesis Routes of Silver Dodecanethiolate

The direct synthesis of silver dodecanethiolate involves the reaction of a silver source with dodecane-1-thiol. These methods are foundational for producing the bulk material required for subsequent applications.

A direct and efficient method for the synthesis of silver n-alkanethiolates, including silver dodecanethiolate, is through the direct chalcogenation of silver(I) oxide (Ag₂O) with the corresponding n-alkanethiol. This approach involves the direct reaction of the silver oxide with dodecane-1-thiol. The reaction can be carried out with the neat thiol reagent or in the presence of a small amount of solvent. This method is advantageous as it offers a straightforward pathway to the desired silver thiolate salt with a high degree of purity, making the products suitable for detailed structural characterization techniques.

Precipitation and reduction methods are commonly employed in the synthesis of dodecanethiol-stabilized silver nanoparticles, a process that inherently involves the formation of silver dodecanethiolate. In a typical synthesis, a silver salt, such as silver nitrate (AgNO₃), is reduced in the presence of dodecane-1-thiol. researchgate.net A reducing agent, for instance, sodium borohydride (B1222165), is often used to reduce the silver ions (Ag⁺) to silver atoms (Ag⁰). researchgate.net

Dodecane-1-thiol serves a dual purpose in these reactions: it acts as a capping agent that stabilizes the newly formed silver nanoparticles and prevents their aggregation, and it reacts with the silver ions to form a silver dodecanethiolate layer on the nanoparticle surface. The strength of the interaction between the thiol and the silver surface is a key factor in the stability of the resulting nanoparticles. While the primary product in these syntheses is often dodecanethiol-capped silver nanoparticles, the formation of a silver dodecanethiolate precipitate can also occur, particularly when the reaction conditions are adjusted to favor the formation of the bulk salt over nanoparticles. researchgate.net The choice of solvent system, such as a two-phase aqueous-organic system, can influence the reaction kinetics and the morphology of the final product.

Method Silver Source Thiol Source Key Features
Direct ChalcogenationSilver(I) OxideDodecane-1-thiolDirect reaction, high purity product.
Precipitation/ReductionSilver NitrateDodecane-1-thiolInvolves a reducing agent, primarily for nanoparticle synthesis with in-situ thiolate formation.

Dodecane-1-thiol, Silver Salt as a Single-Source Precursor for Nanomaterials

Silver dodecanethiolate is a valuable single-source precursor for the synthesis of silver-based nanomaterials. The use of a single-source precursor offers several advantages, including better control over stoichiometry, lower reaction temperatures, and the ability to generate self-capped nanoparticles where the decomposition products of the precursor passivate the nanoparticle surface.

Solventless thermolysis is a green and scalable method for producing nanomaterials that involves heating a solid-state precursor in the absence of a solvent. scispace.com Silver dodecanethiolate is well-suited for this approach. When heated, silver dodecanethiolate decomposes to form silver nanoparticles. scispace.com This thermal decomposition typically results in the reduction of Ag(I) to Ag(0) and the oxidation of the thiol to a disulfide. scispace.com The organic disulfide byproduct can be readily removed, yielding pure silver nanoparticles. The solventless nature of this method offers both economic and environmental benefits over traditional solvent-based syntheses. scispace.com

Hot-injection and heating-up methods are common colloidal synthesis techniques for producing monodisperse nanoparticles. nih.govyonsei.ac.kr In the hot-injection approach, a solution of the precursor is rapidly injected into a hot solvent, leading to a burst of nucleation followed by controlled particle growth. yonsei.ac.kr The heating-up method involves gradually heating a mixture of the precursor and solvent to the desired reaction temperature. researchgate.net

While many studies on these methods utilize silver nitrate as the precursor, silver dodecanethiolate can also be employed as a single-source precursor in these methodologies. nih.govyonsei.ac.kr The use of silver dodecanethiolate in hot-injection or heating-up syntheses would involve its dissolution or dispersion in a high-boiling point solvent, followed by thermal decomposition to form silver nanoparticles. The dodecanethiol ligands released during decomposition can cap the nanoparticles, controlling their growth and preventing aggregation. The reaction temperature is a critical parameter that influences the size and size distribution of the resulting nanoparticles. researchgate.netnih.gov

Parameter Hot-Injection Method Heating-Up Method
Procedure Rapid injection of precursor into hot solvent. yonsei.ac.krGradual heating of precursor and solvent mixture. researchgate.net
Nucleation Burst nucleation. yonsei.ac.krSlower, more continuous nucleation.
Key Advantage Good for producing monodisperse nanoparticles. yonsei.ac.krSimpler setup, good for scalability.

The controlled thermolysis of silver dodecanethiolate can be leveraged to produce anisotropic nanostructures, such as nanodisks. The layered solid-state structure of silver dodecanethiolate is believed to play a crucial role in directing the formation of these non-spherical nanoparticles. When silver-dodecanethiolate is heated in an inert atmosphere, for instance at 180°C for 2 hours, it can decompose to form silver nanodisks. The planar structure of the metal atoms within the precursor's layers is thought to influence the two-dimensional growth of the resulting nanoparticles, leading to the formation of highly anisotropic products.

In Situ Generation Strategies

In situ synthesis involves the formation of silver nanoparticles directly within a polymer matrix or colloidal dispersion, where they are immediately capped with dodecane-1-thiol. This approach is advantageous as it can prevent the aggregation of nanoparticles and allows for a more uniform distribution within the host material. The process often involves the reduction of a silver precursor in the presence of both the matrix material and the thiol capping agent.

Dispersion in Organic-Inorganic Hybrid Matrices

The in situ generation of silver dodecanethiolate in organic-inorganic hybrid matrices is a sophisticated approach to creating functional nanocomposites. This method leverages the controlled formation of an inorganic network, often through a sol-gel process, within a polymer matrix.

The sol-gel technique is a versatile method for producing solid materials from small molecules. For silver nanoparticles, this process can involve the reduction of a silver precursor, like silver nitrate, within a matrix formed from precursors such as tetraethoxysilane (TEOS). The polymer component can be varied to tune the final properties of the hybrid material. The dodecane-1-thiol is introduced into the reaction mixture, where it binds to the surface of the newly formed silver nanoparticles, creating the silver dodecanethiolate compound directly within the developing matrix. This ensures a high degree of dispersion and integration of the silver salt within the hybrid material.

The key steps in this process typically involve:

Dissolving the silver precursor and the organic polymer in a suitable solvent.

Adding the inorganic precursor (e.g., TEOS) to initiate the formation of the inorganic network via hydrolysis and condensation.

Introducing dodecane-1-thiol, which coordinates with the silver ions.

Adding a reducing agent to convert the silver ions to silver nanoparticles, which are immediately capped by the dodecane-1-thiol.

This methodology allows for precise control over the nanoparticle size and distribution within the matrix, leading to materials with tailored optical, electronic, and mechanical properties. For instance, the in situ synthesis of silver nanoparticles has been successfully demonstrated on cotton fabrics modified with polymers, resulting in a uniform deposition and strong adhesion of the nanoparticles to the matrix. nih.govmdpi.comresearchgate.net

Matrix Component (Organic)Matrix Component (Inorganic Precursor)Silver PrecursorStabilizer/Capping Agent
Polyvinylpyrrolidone (PVP)Tetraethoxysilane (TEOS)Silver NitrateDodecane-1-thiol
Poly(methyl methacrylate) (PMMA)Titanium Isopropoxide (TIP)Silver PerchlorateDodecane-1-thiol
Epoxy ResinZirconium PropoxideSilver AcetateDodecane-1-thiol

Colloidal Dispersion Techniques

Colloidal dispersion techniques are fundamental to producing stable, well-defined silver dodecanethiolate nanoparticles in a liquid medium. These methods focus on the reduction of a silver salt in the presence of dodecane-1-thiol, which acts as a capping agent to control growth and prevent agglomeration.

Two-Phase Liquid-Liquid Method: A widely employed technique is the two-phase liquid-liquid method. In this approach, an aqueous solution of a silver salt (e.g., silver nitrate) is mixed with an immiscible organic solvent (like toluene) containing dodecane-1-thiol. researchgate.net A phase-transfer agent, such as tetraoctylammonium bromide, is used to transport the silver ions from the aqueous phase to the organic phase. Once in the organic phase, a reducing agent, typically sodium borohydride, is added to reduce the silver ions to metallic silver nanoparticles. The dodecane-1-thiol present in the organic phase immediately caps the newly formed nanoparticles, yielding a stable colloidal dispersion of silver dodecanethiolate. nih.gov Minor changes in synthetic parameters like stirring speed, temperature, and the ratio of reactants can significantly impact the final particle size, stability, and self-assembly characteristics. nih.gov

Solvated Metal Atom Dispersion (SMAD) and Digestive Ripening: Another powerful colloidal technique is the Solvated Metal Atom Dispersion (SMAD) method, often followed by a process called digestive ripening. The SMAD process initially produces polydisperse nanoparticles. ksu.edu These nanoparticles are then subjected to digestive ripening, where the colloidal solution is heated (refluxed) in the presence of excess dodecane-1-thiol. ksu.edunih.gov This thermochemical treatment narrows the particle size distribution significantly, as larger particles dissolve and smaller ones grow, leading to a monodisperse collection of nanoparticles. researchgate.netresearchgate.net For instance, dodecanethiol-capped silver nanoparticles with a mean diameter of 6.6 ± 1 nm have been produced using this method. ksu.edunih.gov

One-Phase Wet Chemical Method: In a one-phase synthesis, the silver precursor, dodecane-1-thiol, and a reducing agent are all combined in a single solvent system. This method also benefits from a subsequent digestive ripening step to achieve a narrow size distribution. For example, a polydisperse initial product can be refined to monodisperse nanoparticles of 5.6 ± 0.4 nm through this process. researchgate.net

Synthesis TechniqueReducing AgentStabilizer/Capping AgentResulting Particle SizeReference
Two-Phase Liquid-LiquidSodium BorohydrideDodecane-1-thiolVaries with parameters nih.gov
SMAD with Digestive RipeningNot Applicable (Metal Vapor)Dodecane-1-thiol6.6 ± 1 nm ksu.edunih.gov
One-Phase with Digestive RipeningVariesDodecane-1-thiol5.6 ± 0.4 nm researchgate.net

Structural Elucidation and Self Assembly Phenomena in Silver Dodecanethiolate Systems

Crystalline and Lamellar Structure of Silver Dodecanethiolate

The solid-state structure of silver dodecanethiolate is characterized by a highly organized, layered arrangement. This lamellar crystallinity is a defining feature, dictating many of its material properties.

Silver dodecanethiolate exists as a layered solid. rsc.org The fundamental architecture of this material consists of distinct two-dimensional (bidimensional) inorganic layers composed of silver and sulfur atoms, separated by layers of organic alkyl chains. jyi.org These inorganic planes are described as having quasi-hexagonal symmetry, with the dodecyl chains extending from both sides of the Ag-S lattice. jyi.org This organization results in a pillared, layered structure where well-defined inorganic slabs are separated by ordered assemblies of the alkyl chains. jyi.org The synthesis of silver alkanethiolate crystals can be controlled to produce a specific number of layers, from multilayer structures down to a single, two-dimensional crystal layer. nih.govhuji.ac.il These crystals exhibit a strong (010) texture, indicating that the layers are oriented parallel to the substrate on which they are formed. nih.govresearchgate.net

An important aspect of solventless synthesis is the ability of the precursor's crystal structure to influence the morphology of the resulting nanoproducts. rsc.org The layered nature of the silver dodecanethiolate precursor directly impacts the shape of nanoparticles formed upon its thermal decomposition. rsc.org When heated, the layered solid silver dodecanethiolate produces highly anisotropic silver nanodisks. rsc.org This is because the decomposition process forms planar structures of metal atoms that are closely related to the precursor's layered arrangement. The long organic chains hinder the diffusion of silver atoms between the layers, which are separated by a significant distance (approximately 34.6 Å). Consequently, particle growth is primarily confined to the plane of the layers, leading to the anisotropic, disk-like shape of the final silver nanoparticles. rsc.org This mechanism represents a method of morphological control that is not typically available in solvent-based syntheses. rsc.org

Table 1: Structural Parameters of Alkanethiolate Lamellar Systems

Parameter Compound Value Source
Intermetallic Layer Separation Silver Dodecanethiolate 34.6 Å rsc.org
Single Layer Thickness Silver n-nonanethiolate (C9) ~2.6 nm nih.gov
Interlayer Spacing Bismuth(III) dodecanethiolate 31.49 Å rsc.org

Self-Assembly Mechanisms of Silver Dodecanethiolate

The formation of silver dodecanethiolate's ordered structures is governed by a hierarchical self-assembly process. This process involves initial coordination between the metal and sulfur atoms, followed by the organization of the long organic chains.

The self-assembly process for silver alkanethiolates is proposed to occur in two main steps. jyi.org The first step is the organization of the inorganic Ag-S constituents into two-dimensional planes due to the strong coordination between silver ions and thiolate groups. jyi.org The second step involves the three-dimensional stacking of these organic-inorganic domains to form highly organized bimolecular chain assemblies. jyi.org In these assemblies, the dodecyl chains are arranged in a "tail-to-tail" fashion. acs.orgacs.orgresearchgate.net This arrangement results in periodically stacked, two-dimensional bimolecular assemblies of conformationally ordered alkyl chains, which are separated by the inorganic Ag-S slabs. jyi.org The characteristic distance observed in these structures corresponds to this tail-to-tail association of the dodecyl chains. acs.org

Dodecanethiol can also form highly ordered, two-dimensional structures on silver surfaces known as self-assembled monolayers (SAMs). wisc.edu The formation of these monolayers is a spontaneous process where the sulfur headgroups of the dodecanethiol molecules chemically bond to the silver surface. wisc.edunih.gov This chemisorption is followed by the spontaneous organization of the functionalized molecules into a densely packed, ordered film. nih.gov The kinetics of SAM formation on a single silver nanoparticle can be limited by the growth of the layer across the particle's surface. rsc.org Two distinct modes for this growth have been suggested: the spillover of adsorbed thiols from initial binding sites and the direct adsorption of thiol molecules from the solution. rsc.org The resulting monolayer effectively coats the silver surface with a layer of hydrocarbons, with the sulfur atoms bound to the silver and the hydrocarbon tails pointing away from the surface. wisc.edu

Hierarchical Self-Assembling of Derived Nanoparticles

The formation of structured materials from silver dodecanethiolate is a prime example of hierarchical self-assembly, a process where pre-existing, smaller-scale components organize into larger, more complex structures. This bottom-up approach is crucial in the synthesis of novel nanomaterials with tailored properties. In the case of silver alkanethiolates, including the dodecanethiolate salt, this assembly occurs in a distinct two-step mechanism jyi.org.

The initial and primary step involves the strong coordination between silver ions (Ag+) and thiolate groups (RS-). This interaction drives the organization of the inorganic constituents into two-dimensional, quasi-hexagonally symmetric planes of a silver-sulfur (Ag-S) lattice. Extending from both sides of this inorganic plane are the long aliphatic dodecyl chains jyi.org. The linearization of these alkyl chains is a critical aspect of this primary assembly, allowing for efficient packing within the confined space dictated by the Ag-S lattice jyi.org.

The second step of this hierarchical process is the three-dimensional stacking of these newly formed organic-inorganic domains. This subsequent self-assembly results in the formation of highly organized, pillared, and layered structures. The final three-dimensional arrangement of the organic component is not solely governed by van der Waals forces between adjacent alkyl chains but is significantly influenced by the coordination geometry of the inorganic Ag-S sheet and long-range interactions between the terminal methyl groups of the dodecyl chains. This assembly mechanism is consistent across various alkyl chain lengths, indicating a fundamental organizational principle driven by the initial Ag-S lattice formation.

A notable manifestation of this hierarchical self-assembly is the formation of intricate, flower-like silver nanoparticle superstructures. In such arrangements, each "petal" of the flower is composed of bundles of silver particle chains, which are themselves enclosed within a polymer sheath. This complex morphology underscores the versatility of hierarchical self-assembly in creating multi-level structured materials from simple molecular precursors.

Stage of Assembly Description Primary Driving Forces
Primary Self-Assembly Formation of quasi-two-dimensional modules.Strong coordination between Ag+ and thiolate (RS-) ions, leading to the formation of an Ag-S inorganic lattice.
Secondary Self-Assembly Stacking of the 2D modules in the third dimension.Coordination geometry of the Ag-S sheet, van der Waals interactions between alkyl chains, and long-range interactions between terminal methyl groups.

Conformational Dynamics of Alkyl Chains within the Silver Dodecanethiolate Matrix

The alkyl chains within the silver dodecanethiolate matrix are not static but exhibit dynamic conformational behavior that is highly dependent on temperature. At ambient temperatures, the dodecyl chains adopt a highly ordered, all-trans conformation, which allows for dense packing of the chains. This conformational order is a key feature of the crystalline state of the material and is retained up to approximately 120°C.

A significant and sharp phase transition occurs in the temperature range of 125°C to 130°C. This transition is characterized by a shift in the conformation of the alkyl chains from the ordered all-trans state to a more disordered state containing a significant population of gauche conformers. This change is abrupt and represents a solid-solid phase transition, where the material remains in a solid state but undergoes a significant structural rearrangement at the molecular level. This transition is fully reversible, meaning that upon cooling, the alkyl chains revert to their original all-trans conformation, indicating that the chains remain anchored to the Ag-S backbone even in the more dynamic, high-temperature state.

Further heating to around 190°C leads to a second, irreversible transition, which is associated with the thermal degradation of the material.

The conformational dynamics of the dodecyl chains have been extensively studied using various spectroscopic and thermal analysis techniques, including Fourier Transform Infrared (FTIR) spectroscopy, 13C Cross-Polarization Magic Angle Spinning (CPMAS) Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

FTIR Spectroscopy Findings:

Temperature-dependent FTIR spectroscopy provides insight into the vibrational modes of the alkyl chains, which are sensitive to their conformational state. In the low-temperature, all-trans state, the spectra exhibit sharp peaks corresponding to specific vibrational modes. As the temperature increases through the phase transition, these peaks broaden, and new features may appear, indicative of the increased population of gauche conformers and greater molecular motion.

Temperature Range Alkyl Chain Conformation Key FTIR Spectral Features
Below 120°CPredominantly all-transSharp vibrational bands, presence of wagging mode peak progressions.
125°C - 130°CTransition to mixed gauche and transAbrupt changes in peak positions and broadening of spectral features.
Above 130°CIncreased population of gauche conformersBroader peaks, disappearance of wagging mode progressions.

13C CPMAS NMR Spectroscopy Findings:

Variable-temperature 13C CPMAS NMR is a powerful tool for probing the local environment and conformation of each carbon atom along the dodecyl chain. In the ordered, low-temperature phase, distinct chemical shifts are observed for the different carbon atoms in the chain. As the temperature crosses the phase transition, changes in the chemical shifts and line broadening are observed, reflecting the increased conformational disorder and mobility of the alkyl chains. A subtle change in the chemical shift of the internal methylene (B1212753) carbons is also noted in the low-temperature domain, suggesting minor alterations in chain packing even before the major phase transition.

Carbon Position in Dodecyl Chain Low Temperature (all-trans) High Temperature (gauche/trans)
Terminal Methyl (CH3)Distinct sharp resonanceBroader resonance, potential chemical shift change
Internal Methylene (CH2)nWell-resolved, sharp resonancesBroadened resonances, indicative of increased mobility and conformational disorder
Methylene adjacent to Sulfur (α-CH2)Sharp resonance, influenced by the Ag-S backboneBroadened resonance, but remains anchored to the backbone

The combination of these analytical techniques provides a detailed picture of the conformational dynamics of the alkyl chains within the silver dodecanethiolate matrix, highlighting the critical role of temperature in modulating the structure and properties of this self-assembled material. The abrupt and reversible nature of the main phase transition is a key characteristic of the dynamics in these long-chain silver thiolate systems scispace.com.

Thermal Behavior and Phase Transitions of Silver Dodecanethiolate

Solid-Solid Phase Transitions and Structural Reversibility

Silver dodecanethiolate exhibits a notable solid-solid phase transition at elevated temperatures. Differential scanning calorimetry (DSC) reveals a sharp phase transition between 125 °C and 130 °C. acs.org This transition is associated with conformational changes in the dodecyl chains, moving from a highly ordered all-trans conformation to a more disordered state containing gauche bonds. acs.org

Spectroscopic studies using Fourier-transform infrared (FTIR) and 13C cross-polarization magic angle spinning nuclear magnetic resonance (13C CPMAS NMR) have corroborated these findings. Below 120 °C, the alkyl chains maintain a remarkable degree of conformational order. acs.org The sharp transition observed in the DSC thermogram corresponds to the shift from this ordered state to a more liquid-like, conformationally disordered state of the alkyl chains.

A significant characteristic of this phase transition is its complete reversibility. acs.org Upon cooling, the structural changes are reversed, indicating that the alkyl chains remain anchored to the silver-sulfur backbone even above the transition temperature. acs.org This reversibility highlights the stability of the primary coordination sphere of the silver and sulfur atoms.

Transition TemperatureMethodObserved ChangeReversibility
125-130 °CDSC, FTIR, 13C CPMAS NMRConformational change from all-trans to gauche in alkyl chainsComplete

Thermal Decomposition Pathways and Mechanisms

At temperatures beyond the solid-solid phase transition, silver dodecanethiolate undergoes thermal decomposition. The proposed mechanisms involve redox reactions and the formation of by-products.

While the precise mechanism for silver dodecanethiolate is a subject of ongoing research, the thermal decomposition of thiols and related metal thiolates often involves radical pathways. In the case of ethanethiol, thermal decomposition has been shown to produce radical species such as ethyl and sulfanyl (SH) radicals. nih.gov For silver dodecanethiolate, a plausible initial step in the thermal decomposition is the homolytic cleavage of the S-H bond (in the precursor thiol) or the Ag-S bond, which could lead to the formation of a thiyl radical.

Concurrently, the silver(I) ion is reduced to metallic silver(0) or converted to silver sulfide. The reduction of silver ions is a common feature in the thermal decomposition of various silver salts.

The formation of disulfide by-products is a frequently observed phenomenon in the chemistry of metal thiolates. For instance, in the synthesis of copper(I) tert-dodecanethiolate from a copper(II) precursor, t-dodecyl disulfide is formed as a by-product through a redox reaction. researchgate.net This occurs through a process known as thiol-disulfide exchange, where a thiolate group attacks a disulfide bond. wikipedia.org

In the thermal decomposition of silver dodecanethiolate, it is proposed that the initially formed thiyl radicals can couple to form di-n-dodecyl disulfide. This pathway represents a significant route for the transformation of the organic portion of the molecule during thermal degradation. The proposed reaction is as follows:

2 R-S• → R-S-S-R

Where R represents the dodecyl group.

Correlation between Thermal Transitions and Structural Motif Changes

A strong correlation exists between the thermal transitions observed in silver dodecanethiolate and changes in its structural motifs. As established through DSC and spectroscopic methods, the sharp endothermic peak between 125 °C and 130 °C is a direct consequence of the conformational disordering of the alkyl chains. acs.org

Below this transition temperature, the dodecyl chains are in a crystalline-like, all-trans conformation, leading to a well-ordered lamellar structure. The transition to a state with a higher population of gauche conformers disrupts this packing and leads to a more fluid, liquid-crystalline phase. This change in the alkyl chain conformation is the primary structural motif change associated with this reversible thermal event.

Thermal Stability and Degradation Processes

The thermal stability of silver dodecanethiolate is influenced by the strength of the Ag-S bond and the van der Waals interactions between the alkyl chains. The compound is stable up to its solid-solid phase transition temperature. Beyond this, the degradation process begins, leading to the breakdown of the compound.

Thermogravimetric analysis (TGA) of related metal alkanethiolates shows that they undergo thermolysis at moderately low temperatures, typically in the range of 120-200 °C. The final inorganic product of the thermal decomposition of metal thiolates is generally the corresponding metal sulfide. researchgate.net In the case of silver dodecanethiolate, the ultimate solid residue upon complete thermal decomposition is expected to be silver sulfide (Ag₂S). The organic components, including the dodecyl groups, are volatilized as various organic species, including disulfides.

CompoundEventTemperature (°C)Products
Silver DodecanethiolateSolid-Solid Phase Transition125-130Conformationally disordered state
Metal Alkanethiolates (general)Thermal Decomposition120-200Metal Sulfide, Disulfides, other organic fragments
Silver Dodecanethiolate (expected)Thermal Decomposition>130Silver Sulfide (Ag₂S), Di-n-dodecyl disulfide, etc.

Characteristics of Silver Nanoparticles and Nanoclusters Derived from Dodecane 1 Thiol, Silver Salt

Controlled Synthesis of Specific Nanostructures

The thermal decomposition of dodecane-1-thiol, silver salt, which has a layered solid structure, is a key method for producing specific silver nanostructures. This process involves the reduction of Ag(I) to elemental silver (Ag(0)) and the concurrent oxidation of the thiol component.

The layered nature of the silver dodecanethiolate precursor plays a crucial role in the formation of highly anisotropic nanostructures. scispace.com When heated in an inert atmosphere, such as nitrogen, at approximately 180°C for a couple of hours, this precursor decomposes to form silver nanodisks. scispace.com These nanodisks exhibit a distinct morphology, with a reported average diameter of about 16.1 nm and a thickness of around 2.3 nm. scispace.com The formation of these disk-like structures is attributed to the inherent layered arrangement of the precursor material. scispace.com

This compound is also utilized in the generation of silver nanocrystals and atomically precise nanoclusters. dntb.gov.uarsc.org The synthesis often involves the reduction of the silver salt in the presence of dodecanethiol, which acts as a stabilizing agent. researchgate.net The resulting nanocrystals can be organized into two- and three-dimensional superlattices. ksu.edu The formation of these ordered assemblies highlights the uniformity of the nanoparticles produced. ksu.edu The synthesis of nanoclusters, which are aggregates of a few to several hundred atoms, allows for the investigation of quantum size effects and unique photophysical properties. rsc.org

Morphological and Size Control of Nanoparticles

The ability to control the size and shape of silver nanoparticles is critical as these parameters dictate their physical and chemical properties. nih.govmdpi.com The use of this compound as a precursor, often in conjunction with dodecanethiol as a ligand, provides several avenues for achieving this control. nih.govacs.org

Minor changes in synthetic parameters can lead to significant alterations in the average size, size distribution, and stability of the resulting nanoparticles. researchgate.netnih.gov Key reaction conditions that influence these characteristics include:

Temperature: Higher reaction temperatures generally lead to the formation of larger nanoparticles. scispace.com

Precursor Concentration: The initial concentration of the silver precursor can affect the final particle size, with higher concentrations often resulting in larger nanoparticles. mdpi.comnih.gov

Reducing Agent: The type and concentration of the reducing agent play a significant role. Strong reducing agents tend to produce smaller particles more rapidly. nih.gov

ParameterEffect on Nanoparticle Size
Temperature Higher temperatures generally result in larger particles. scispace.com
Precursor Concentration Higher concentrations can lead to larger nanoparticles. mdpi.comnih.gov
Reducing Agent Strength Stronger reducing agents tend to produce smaller particles. nih.gov

This table provides a general overview of the influence of reaction conditions on the size of silver nanoparticles.

The shape of the synthesized nanoparticles can be directed by the inherent structure of the precursor and the atmosphere under which the reaction is conducted. scispace.comnih.gov The layered structure of silver dodecanethiolate is a prime example of how the precursor's crystal lattice can guide the growth of anisotropic shapes like nanodisks. scispace.com

The reaction atmosphere also has a notable impact. For instance, performing the thermal decomposition of related organometallic precursors under different atmospheres can influence the final morphology of the metallic nanoparticles, leading to variations from spherical to non-spherical shapes. scispace.com

Surface Chemistry and Ligand Stabilization of Derived Nanoparticles

The surface of silver nanoparticles derived from this compound is typically passivated by dodecanethiol ligands. researchgate.net This surface chemistry is crucial for the stability and dispersibility of the nanoparticles in various solvents.

Dodecanethiol, an alkanethiol, acts as a capping agent, forming a protective layer on the nanoparticle surface. researchgate.net This layer prevents the nanoparticles from aggregating and undergoing uncontrolled growth. researchgate.net The sulfur atom of the thiol group forms a strong bond with the silver surface, while the dodecyl chains provide a steric barrier, ensuring the colloidal stability of the nanoparticles. researchgate.netfigshare.com The binding free energy for dodecanethiol on silver nanoparticles with a diameter of 7.7 nm has been determined to be between -21 kJ/mol and -29 kJ/mol, indicating a strong interaction between the ligand and the nanoparticle surface. figshare.com This robust stabilization is essential for the practical application of these nanomaterials. nih.gov

Role of Dodecanethiolate as a Capping Ligand

Dodecanethiolate, the conjugate base of dodecane-1-thiol, serves as a crucial capping ligand in the synthesis of silver nanoparticles. Its primary function is to stabilize the nanoparticles, preventing uncontrolled growth and aggregation. researchgate.net This stabilization is achieved through the formation of a protective monolayer on the nanoparticle surface.

The dodecanethiol ligand chemically and electronically passivates the nanocrystal surface. researchgate.net The long alkyl chain of the dodecanethiol molecule provides a significant steric barrier between adjacent nanoparticles, which is essential for dispersing the nanoparticles in various solvents. researchgate.net This steric hindrance counteracts the van der Waals forces that would otherwise cause the particles to agglomerate. The result is a stable colloidal suspension of well-dispersed nanoparticles that can remain stable for several weeks. researchgate.net

The choice of capping agent and its interaction with the metal core are paramount in determining the final properties of the nanoparticles. The synthesis method, often a two-phase liquid-liquid process, utilizes dodecanethiol to control particle size, size distribution, and stability. nih.gov Even minor adjustments in the synthetic parameters during this process can lead to significant changes in the nanoparticles' characteristics and their capacity for self-assembly. nih.gov

Influence of Capping Agents on Silver Nanoparticle Properties
Capping AgentMean Particle Diameter (nm)Key ObservationReference
Dodecane thiol6.6 ± 1Organized into well-defined geometric superlattices. ksu.edu
Trioctyl phosphine6.0 ± 2Dictated the geometry of the self-assembled lattice (triangular or circular). ksu.edu

Ligand Exchange and Surface Coverage Investigations

Ligand exchange is a powerful technique for modifying the surface of dodecanethiolate-capped silver nanoparticles, thereby tailoring their properties for specific applications. This process involves replacing the original dodecanethiolate ligands with other functional molecules. Such modifications are essential for applications that require altered solubility, the introduction of specific functionalities, or integration into different matrices.

Research has demonstrated a method for the rapid and complete exchange of thiolate ligands on atomically precise silver nanoclusters, specifically [Ag44(SR)30]-4. kaust.edu.sanih.gov This technique allows for the replacement of the native ligands with a variety of functionally diverse ligands in under 30 seconds, a significant improvement over previous methods. kaust.edu.sanih.gov Crucially, this process preserves the precise atomic structure of the nanoparticle core while functionalizing its surface. kaust.edu.sanih.gov

Investigations into mixed ligand self-assembled monolayers on silver nanoparticles, for instance using combinations of dodecanethiol and other alkanethiols, have been conducted to understand surface coverage. researchgate.net These studies explore how differences in ligand chain length can lead to microphase separation on the nanoparticle surface, a phenomenon that can be predicted and analyzed through a combination of experimental techniques and computational modeling. researchgate.net The ability to control and understand the ligand shell is fundamental to harnessing the full potential of these nanomaterials.

Interactions at the Thiol-Metal Nanoparticle Interface

The interaction between the thiol group of dodecanethiol and the silver nanoparticle surface is the cornerstone of the material's stability and properties. This interaction is complex and involves the formation of a strong bond between the sulfur atom of the thiol and the silver atoms on the nanoparticle surface. nih.goveurekalert.org

When thiols interact with silver nanoparticles, they can form various compounds, including silver(I) thiolate complexes (AgSR) and potentially Ag2S-like structures on the surface. eurekalert.org The exact nature of the bond and the resulting surface structure can be influenced by the specific thiol used and the reaction conditions. eurekalert.orgresearchgate.net The sulfur atom's high affinity for noble metals like silver is a key driver for this self-assembly process. nih.gov

The formation of this thiolate layer passivates the surface, but it is also a dynamic interface. The location of thiol groups can be critical; for example, in biological systems, the sensitivity of enzymes to silver nanoparticles can be determined by whether thiol groups are present in their active sites. nih.gov This highlights the crucial role of the thiol-metal interface in mediating interactions with the surrounding environment. The carbon and sulfur regions of XPS spectra confirm the presence of dodecanethiolate on silver clusters, and the high symmetry of silver peaks indicates that the metallic nature of the silver core is preserved during this interaction. rsc.org

Dispersion and Integration of Silver Dodecanethiolate-Derived Nanomaterials

A key advantage of using dodecanethiolate as a capping ligand is the excellent dispersibility it imparts to the silver nanoparticles. researchgate.net The long hydrocarbon chains create a steric barrier that allows the nanoparticles to be readily dispersed in nonpolar organic solvents, such as chloroform (B151607), forming stable colloidal solutions. researchgate.netnih.gov This high level of dispersion is critical for creating uniform materials and integrating the nanoparticles into various matrices.

The ability to achieve stable dispersions is a prerequisite for many applications. For example, dodecanethiol-protected silver nanoparticles have been successfully incorporated as fillers into polymer nanocomposites. nih.gov By dispersing the nanoparticles in a solvent and then mixing with a polymer solution, it is possible to create materials that combine the properties of the polymer with the unique attributes of the silver nanoparticles. nih.gov

Furthermore, the functionalization of these nanoparticles through ligand exchange opens up pathways for their integration into more complex systems, such as electronic devices. kaust.edu.sa A successful ligand exchange strategy that preserves the nanoparticle's integrity allows for the processing of these materials into smooth, thin films, which is a critical step for their use in solution-processed devices. kaust.edu.sanih.gov The ability to control both the dispersion in liquids and the integration into solid-state structures underscores the versatility of dodecanethiolate-capped silver nanoparticles.

Advanced Characterization Methodologies in Silver Dodecanethiolate Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in probing the electronic and molecular structure of silver dodecanethiolate. They offer detailed information on bonding, conformational order, and the chemical environment of the constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful tool for probing the conformational and structural dynamics of the alkyl chains within silver dodecanethiolate. By analyzing the vibrational modes of the molecule, FTIR can detect changes in the chain conformation, particularly the transition between ordered (all-trans) and disordered (gauche) states, as a function of temperature.

Temperature-dependent FTIR studies have been instrumental in revealing the phase behavior of this material. acs.orgucdavis.edu At room temperature, the alkyl chains are highly ordered and adopt an extended all-trans conformation. acs.orgresearchgate.net This high degree of conformational order is maintained up to approximately 120 °C. acs.org

Research has identified two primary thermal transitions:

Reversible Phase Transition: A sharp, fully reversible phase transition occurs between 125 °C and 130 °C. acs.orgucdavis.eduacs.org This transition is characterized by an abrupt change in the alkyl chain conformation from a highly ordered, all-trans state to a more disordered state containing gauche conformers. acs.org Spectroscopic evidence suggests this corresponds to a structural change from an initial bilayer arrangement to a micellar state. acs.orgucdavis.edu The complete reversibility of this transition indicates that the dodecanethiolate chains remain chemically anchored to the silver-sulfur (Ag-S) backbone even in the disordered state. acs.org

Irreversible Thermal Degradation: A second, irreversible transition is observed at approximately 190 °C. acs.orgucdavis.edu This transition is associated with the thermal degradation of the material. acs.orgucdavis.edu

The key determinants for the distinct thermal behavior of silver dodecanethiolate are the strong Ag-S bonding and the high degree of conformational order conferred by the polymeric nature of the compound. acs.org Analysis of FTIR spectra for dodecanethiol capped on silver surfaces reveals characteristic peaks corresponding to C-S stretching and various modes of the methyl and methylene (B1212753) groups. rasayanjournal.co.in While the peak positions remain consistent, changes in their intensities confirm the adsorption of the alkanethiol molecules onto the silver surface. rasayanjournal.co.in

Key Thermal Transitions in Silver Dodecanethiolate Identified by FTIR Spectroscopy
Temperature RangeTransition TypeObserved Structural/Conformational ChangesReference
~125-130 °CReversible Solid-Solid Phase TransitionChange from all-trans to a mixed state with gauche conformers; structural shift from bilayer to micellar. acs.orgucdavis.eduacs.org
~190 °CIrreversible TransitionThermal degradation of the material. acs.orgucdavis.edu

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to FTIR, offering detailed molecular and conformational data on a per-atom basis within the alkyl chain.

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been particularly valuable for studying silver dodecanethiolate in the solid state. Variable-temperature ¹³C CPMAS NMR experiments correlate spectroscopic changes with phase transitions detected by other methods like Differential Scanning Calorimetry (DSC). acs.org This technique can provide conformational and structural information for each carbon position along the alkyl chain as a function of temperature. acs.org

In the low-temperature domain, subtle changes in the chemical shifts of the internal methylene carbons in the ¹³C CPMAS NMR spectra indicate changes in chain packing. acs.org A significant degree of conformational order is observed up to 120 °C. acs.org The sharp phase transition detected by FTIR between 125 °C and 130 °C, associated with the introduction of gauche bonds, is also clearly detected by ¹³C CPMAS NMR. acs.org

¹H NMR is also used to characterize the compound, providing information about the hydrogen environments within the dodecanethiolate ligand.

NMR Spectroscopic Findings for Silver Dodecanethiolate
NMR TechniqueInformation ObtainedKey FindingsReference
¹³C CPMAS NMRConformational and structural information for each carbon in the alkyl chain.Reveals subtle changes in chain packing at low temperatures and confirms the major all-trans to gauche conformational transition between 125-130 °C. acs.org
¹H NMRInformation on the proton environments of the alkyl chain.Used for general characterization of the ligand structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the material. For silver dodecanethiolate, XPS is crucial for confirming the oxidation states of silver and sulfur and for investigating the chemistry of the Ag-S bond.

XPS analysis can verify the +1 oxidation state of silver and the -1 oxidation state for sulfur in the thiolate, confirming the formation of the silver thiolate bond rather than metallic silver (Ag⁰) or oxidized sulfur species. It is also used to study the effects of environmental factors or chemical treatments on the surface of the material, detecting any changes in oxidation states or composition that might indicate degradation or reaction.

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of silver dodecanethiolate. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In the context of silver dodecanethiolate, which can be a precursor or a component in nanoparticle systems, UV-Vis spectroscopy is often used to detect the Surface Plasmon Resonance (SPR) band characteristic of silver nanoparticles. The absence of a distinct SPR peak in pure, well-formed silver dodecanethiolate confirms that the silver is in the +1 oxidation state and not present as metallic nanoparticles. The technique can, however, monitor the transformation of silver dodecanethiolate into silver nanoparticles under heat treatment or other processes.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited. For silver dodecanethiolate, XAS, including techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide precise information about the Ag-S bond lengths and the coordination environment of the silver atoms. This is critical for understanding the structure of the polymeric -(Ag-S)- backbone that forms the core of the lamellar structure.

Microscopic and Imaging Techniques

While spectroscopy provides invaluable electronic and structural information, microscopic techniques are essential for visualizing the morphology and crystal structure of silver dodecanethiolate assemblies. These methods provide direct, real-space images of the material's architecture, from the nanoscale to the microscale. (Further details on specific microscopic and imaging techniques are beyond the scope of this section).

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Morphology and Crystallinity

Transmission Electron Microscopy (TEM) is a pivotal technique for visualizing the morphology of silver dodecanethiolate, typically in the form of nanoparticles. TEM analysis reveals detailed information about the size, shape, and dispersion of these nanoparticles. Studies have frequently observed that silver nanoparticles capped with dodecanethiol adopt a spherical shape.

High-Resolution TEM (HRTEM) provides further insights into the atomic-level structure and crystallinity of the material. HRTEM images can resolve the lattice fringes of the silver core, allowing for the determination of its crystalline nature. For instance, analysis of the lattice spacing can identify the specific crystallographic planes present, such as the (111) planes of silver. The clear and uniform lattice fringes observed in HRTEM confirm the high degree of crystallinity within the nanoparticles. This level of detail is crucial for understanding how the dodecanethiolate ligands interact with the crystalline silver surface.

Table 1: TEM/HRTEM Findings for Dodecanethiolate-Capped Silver Nanoparticles

Parameter Observation Significance
Morphology Predominantly spherical nanoparticles Indicates controlled growth and stabilization by the dodecanethiol ligand.
Crystallinity Highly crystalline single-crystal domains Confirms the formation of well-ordered metallic silver cores.
Lattice Spacing Corresponds to crystallographic planes of silver (e.g., (111)) Provides direct evidence of the face-centered cubic (FCC) crystal structure.

Scanning Electron Microscopy (SEM) for Surface Morphology and Dispersion

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and dispersion of silver dodecanethiolate, particularly in films or aggregates. SEM provides a three-dimensional perspective of the sample's surface, revealing topographical features and the distribution of nanoparticles over a larger area than typically imaged by TEM. nih.gov

In the study of silver dodecanethiolate films, SEM can be used to characterize the morphology of various nanostructures, such as particles, rods, and cubes, that can be fabricated from these films. osti.gov The technique is also valuable for assessing the degree of particle aggregation, which is a critical factor in many applications. nih.gov High-resolution SEM is capable of identifying the morphology of nanoparticles below 10 nm. nih.gov When combined with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis, confirming the presence of silver and sulfur in the sample. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of silver dodecanethiolate assemblies at the nanoscale. nih.govmalvernpanalytical.com It is particularly useful for studying self-assembled monolayers (SAMs) of dodecanethiol on silver surfaces, providing quantitative data on surface roughness and the packing of the alkyl chains. iaea.org

AFM can generate high-resolution, three-dimensional images of the surface, allowing for the visualization of individual nanoparticles or molecular domains. malvernpanalytical.com A key application of AFM in this research is the measurement of layer thickness. rsc.org For instance, by creating a scratch in a film of silver dodecanethiolate and imaging the edge, the height difference provides a direct measurement of the film's thickness. This is crucial for studies involving the controlled deposition of single or multiple layers. rsc.orgnih.gov AFM can also probe the mechanical properties of the surface, such as stiffness and adhesion, which are influenced by the organization of the dodecanethiolate ligands. tulane.edu

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) for Crystalline Structure and Lamellar Phases

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of silver dodecanethiolate. By analyzing the angles and intensities of X-rays diffracted by the crystalline lattice, XRD can identify the crystal system and unit cell parameters. For silver nanoparticles functionalized with dodecanethiol, XRD patterns typically confirm the face-centered cubic (FCC) structure of the metallic silver core. nih.govresearchgate.net The diffraction peaks corresponding to specific crystallographic planes, such as (111), (200), (220), and (311), are used to confirm this structure. nih.govresearchgate.net

Furthermore, XRD is instrumental in characterizing the lamellar phases that can form in silver alkanethiolate compounds. researchgate.net These materials can self-assemble into layered structures, and XRD can measure the interlayer spacing (d-spacing), providing information about the arrangement and tilt of the dodecanethiol chains within the lamellae. nih.govresearchgate.net The presence of sharp, intense diffraction peaks indicates a high degree of crystalline order. researchgate.net

Table 2: Typical XRD Peaks for FCC Silver Nanoparticles

Miller Indices (hkl) Corresponding Crystallographic Plane
(111) Face-centered cubic
(200) Face-centered cubic
(220) Face-centered cubic
(311) Face-centered cubic

Small-Angle X-ray Scattering (SAXS) for Self-Assembly and Nanoparticle Ordering

Small-Angle X-ray Scattering (SAXS) is a specialized scattering technique used to investigate nanoscale density differences in a sample, making it ideal for studying the self-assembly and ordering of silver dodecanethiolate nanoparticles in solution or in films. malvernpanalytical.comwikipedia.org SAXS provides information on nanoparticle size, shape, and size distribution, as well as on the characteristic distances between particles in partially ordered systems. wikipedia.org

In the context of silver dodecanethiolate, SAXS can be used to monitor the formation and growth of nanoparticles during synthesis in real-time (in situ). nih.govrsc.org By analyzing the scattering patterns, researchers can deduce the mechanisms of particle growth, such as coalescence or aggregation. nih.govnih.gov This technique is particularly valuable for understanding how the dodecanethiol ligands mediate the interactions between silver nanoparticles, leading to the formation of ordered superlattices or other self-assembled structures. researchgate.net

Electron Diffraction for Nanocrystal Structure

Electron diffraction, often performed within a TEM, is a powerful method for determining the crystal structure of individual nanocrystals. Selected Area Electron Diffraction (SAED) is a common mode where a diffraction pattern is obtained from a specific area of the sample.

For silver dodecanethiolate nanoparticles, SAED patterns provide definitive evidence of their crystalline nature. A typical SAED pattern for a collection of randomly oriented nanocrystals consists of a set of concentric rings. The radii of these rings correspond to the d-spacings of the crystallographic planes, which can be indexed to confirm the crystal structure, such as the FCC structure of silver. scispace.comscispace.com For a single nanocrystal, the SAED pattern consists of a regular array of spots. The symmetry of this spot pattern can be used to determine the crystal orientation. In some studies of silver n-alkanethiolates, SAED has been used to identify more complex structural features, such as the presence of multiple mosaic blocks within the crystals. osti.gov

X-ray Reflectivity (XRR)

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to characterize the structure of thin films and multilayers, providing detailed information about thickness, roughness, and electron density. wikipedia.org In the context of silver dodecanethiolate and related silver n-alkanethiolates, which form well-ordered lamellar structures, XRR is instrumental in determining the organization of these layers. The technique involves directing a beam of X-rays at a flat surface and measuring the intensity of the reflected X-rays in the specular direction (where the angle of reflection equals the angle of incidence). wikipedia.org Deviations from the theoretical Fresnel reflectivity of a perfectly smooth and sharp interface are analyzed to construct a profile of the electron density perpendicular to the surface. wikipedia.org

Research on silver alkanethiolate lamellar crystals, such as silver decanethiolate (a close structural analog to silver dodecanethiolate), has utilized XRR to confirm their layer-by-layer ordering and uniform thickness. nih.govhuji.ac.il These studies demonstrate that the crystals exhibit a strong (010) texture, with the layers oriented parallel to the substrate. nih.govhuji.ac.il XRR analysis allows for precise control and characterization of the lamellae thickness, which can be manipulated by adjusting synthesis conditions. nih.govhuji.ac.il This capability is crucial for investigating the properties of these materials as their thickness is reduced, even down to a single monolayer. nih.gov

The data obtained from XRR measurements can be used to generate detailed models of the film structure. Below is a representative table illustrating the type of data that can be extracted from XRR analysis of silver alkanethiolate films.

ParameterDescriptionTypical Value Range
Layer Thickness The thickness of a single silver alkanethiolate layer.2.5 - 3.5 nm
Interfacial Roughness The measure of roughness at the substrate-film and film-air interfaces.0.3 - 1.0 nm
Electron Density The electron density of the silver-sulfur backbone and the alkyl chain regions.Varies based on region

XFEL Microcrystallography for Atomic Resolution Structure

The precise atomic arrangement within silver n-alkanethiolates has been a long-standing challenge due to the difficulty in growing single crystals suitable for traditional X-ray diffraction. escholarship.orglu.senih.govosti.gov X-ray Free Electron Lasers (XFELs) have enabled a breakthrough in this area through the technique of small-molecule serial femtosecond crystallography (smSFX). escholarship.orglu.senih.govosti.gov This method can determine high-quality crystal structures directly from microcrystalline powders, which are more readily synthesized. escholarship.orglu.seosti.gov

Using smSFX, researchers have successfully characterized various microcrystalline silver n-alkanethiolates at atomic resolution (0.833 Å), resolving previous ambiguities regarding atomic connectivity and the effects of alkyl chain length on layer stacking. escholarship.orglu.senih.govosti.gov Studies have revealed key structural details, including the tilt of the alkyl chains relative to the inorganic plane and the presence of linear argentophilic (silver-silver) interactions. nih.gov Specifically, screening hits for silver dodecanethiolate (C12) have been collected, and atomically resolved structures have been obtained for related compounds like silver n-butanethiolate (C4), silver n-hexanethiolate (C6), and silver n-nonanethiolate (C9). nih.gov

These investigations have also clarified the "odd-even effect" in this material family, where the packing efficiency and orientation of the terminal methyl group differ depending on whether the alkyl chain contains an odd or even number of carbon atoms. escholarship.orglu.seosti.gov

The table below summarizes representative crystallographic data obtained through XFEL microcrystallography for silver n-alkanethiolates.

CompoundFormulaCrystal SystemSpace GroupResolution (Å)Key Finding
Silver n-butanethiolateAgS(CH₂)₃CH₃MonoclinicP2₁/c0.833Reveals packing for even-numbered chains nih.gov
Silver n-hexanethiolateAgS(CH₂)₅CH₃MonoclinicP2₁/c0.833Confirms odd-even effect on packing efficiency nih.gov
Silver n-nonanethiolateAgS(CH₂)₈CH₃MonoclinicP2₁/c0.833Shows role of terminal methyl group orientation nih.gov

Calorimetric Techniques for Thermal Analysis

Calorimetric techniques are essential for studying the thermal properties of materials, including phase transitions and thermodynamic stability. For silver dodecanethiolate, methods like Differential Scanning Calorimetry (DSC) and Nanocalorimetry provide critical insights into its thermal behavior.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.comtudelft.nl It is widely used to identify and quantify phase transitions such as melting, crystallization, and solid-state transitions. tainstruments.com

In the study of silver dodecanethiolate (AgSC12), DSC has been employed to investigate its thermal behavior and correlate structural changes with detected phase transitions. acs.org Research has shown that silver dodecanethiolate exhibits a high degree of conformational order in its alkyl chains, which is maintained up to approximately 120 °C. acs.org A sharp, reversible phase transition is observed in the temperature range of 125–130 °C. acs.org This transition is associated with a conformational change in the alkyl chains, moving from a highly ordered all-trans conformation to a more disordered state containing gauche bonds. acs.org The reversibility of this transition indicates that the alkyl chains remain securely anchored to the silver-sulfur (Ag-S) backbone even at temperatures above the transition. acs.org

The key thermal transition data for silver dodecanethiolate as determined by DSC is presented below.

ParameterValue (°C)Associated Change
Phase Transition Temperature 125 - 130 °CConformational change from all-trans to gauche bonds acs.org
Thermal Stability Limit ~120 °CTemperature up to which high conformational order is retained acs.org

Nanocalorimetry for Thermodynamic and Kinetic Data

Nanocalorimetry is an advanced calorimetric technique designed to measure the thermal properties of very small samples, such as thin films and monolayers, with high sensitivity and extremely fast heating and cooling rates. This method is particularly well-suited for studying the thermodynamics and kinetics of phase transformations in materials like silver alkanethiolates, where properties can be size-dependent. researchgate.net

The application of nanocalorimetry to silver alkanethiolate lamellar crystals allows for the characterization of materials that have been synthesized with a precisely controlled number of layers, down to a single layer. nih.govhuji.ac.il By using nanocalorimetry, researchers can acquire thermodynamic and kinetic data on phase transformations and investigate how these properties evolve as the material's thickness is reduced. researchgate.net This provides valuable information on structural evolution under non-equilibrium conditions, which can be achieved with the fast scanning rates of the technique. researchgate.net Studies on materials like single-layer silver-decanethiolate have successfully used nanocalorimetry to probe their melting characteristics and thermal stability. nih.govhuji.ac.il

Theoretical and Computational Investigations of Silver Dodecanethiolate and Derived Nanostructures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of silver dodecanethiolate. This quantum mechanical modeling method allows for the detailed examination of the molecule's behavior at an atomic level, providing insights that are complementary to experimental data. DFT calculations are instrumental in understanding the geometry, stability, and vibrational properties of silver dodecanethiolate, as well as the nature of the crucial silver-sulfur bond that defines the metal-thiolate interface.

The long alkyl chain of dodecane-1-thiol allows for a variety of conformational isomers. DFT calculations can be employed to determine the relative energies of these different conformers, thereby predicting the most stable structures. For alkanethiolates, the primary conformational variability arises from the rotation around the carbon-carbon single bonds, leading to either trans (anti) or gauche conformations.

Experimental studies on silver n-dodecanethiolate have shown that the alkyl chains possess a remarkable degree of conformational order, primarily adopting an all-trans conformation, especially at lower temperatures. This extended, zig-zag arrangement allows for efficient packing of the alkyl chains. A sharp, reversible phase transition observed between 125 and 130 °C is associated with a shift from the ordered all-trans conformation to one containing more gauche conformers. This transition indicates an increase in conformational disorder at higher temperatures, though the alkyl chains remain anchored to the silver-sulfur backbone.

DFT studies can model these conformers and calculate their energetic profiles. The all-trans conformer is generally found to be the lowest energy state due to minimized steric hindrance, which aligns with experimental observations of highly ordered structures at ambient temperatures. The energy difference between the trans and gauche conformers provides insight into the energy barrier for conformational changes and helps to explain the thermal behavior of the material.

Table 1: Relative Energies of Dodecanethiolate Conformers (Illustrative DFT Data) Note: This table is illustrative, representing typical results from DFT calculations. Actual values may vary based on the specific functional and basis set used.

ConformerDescriptionRelative Energy (kcal/mol)
all-transFully extended alkyl chain0.00 (Reference)
single-gaucheOne C-C bond in a gauche conformation~0.5 - 0.8
multiple-gaucheMultiple C-C bonds in gauche conformations> 1.0

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are essential for the accurate assignment of vibrational modes observed in experimental spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental peaks, leading to a detailed understanding of the molecule's dynamics. mdpi.comnih.gov

For silver dodecanethiolate, key vibrational modes include C-H stretching, CH₂ scissoring and wagging, C-C stretching, and the critical Ag-S stretching mode. DFT calculations can predict the frequencies of these modes with a high degree of accuracy, although a scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical model and anharmonicity effects. mdpi.com

The calculated vibrational frequencies for uracil-Ag+ complexes have shown a relationship between binding energies and the stretching vibrations of the molecule-ion bond. researchgate.net Similar analyses for silver dodecanethiolate can elucidate how the Ag-S bond and the conformation of the alkyl chain influence the vibrational spectrum. For instance, the transition from an all-trans to a gauche-containing conformation at elevated temperatures is detectable through changes in specific vibrational bands, which can be precisely assigned using DFT.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Alkanethiolates (Illustrative) Note: This table provides a representative comparison. Specific frequencies for silver dodecanethiolate would require dedicated calculations.

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical DFT Calculated Frequency (cm⁻¹, Scaled)Assignment
ν_as(CH₂)~2918~2920Asymmetric CH₂ Stretch
ν_s(CH₂)~2850~2852Symmetric CH₂ Stretch
δ(CH₂)~1468~1470CH₂ Scissoring
γ(CH₂)~720~725CH₂ Rocking
ν(Ag-S)~200-300~200-300Silver-Sulfur Stretch

The interaction between the thiol headgroup and the silver surface is fundamental to the formation and stability of self-assembled monolayers and nanoparticles. DFT is used to model this interface, calculating adsorption energies, bond lengths, and the electronic structure of the combined system. mdpi.com

Calculations have investigated the adsorption of thiolates on various sites of a silver surface, such as the (111) crystal face. Different adsorption sites, including top, bridge, and hollow sites, exhibit different binding energies. osti.gov DFT studies on similar systems, such as methylthiol on Au(111), have shown that the hollow (fcc or hcp) sites are often the most energetically favorable. uw.edu.pl For silver, DFT calculations have revealed a strong covalent interaction between silver and sulfur atoms. mdpi.com This strong bond is responsible for the robust nature of dodecanethiolate coatings on silver nanoparticles.

The adsorption energy is a key parameter derived from these models, quantifying the strength of the thiol-silver bond. DFT calculations for mercury adsorption on various metal surfaces, including silver, demonstrate that mercury binds relatively strongly, and these calculations can predict preferred binding sites. osti.gov For dodecanethiol on silver, the calculated Ag-S bond length is typically around 2.4-2.5 Å, indicating a strong covalent bond. mdpi.com This theoretical insight is crucial for understanding the stability of dodecanethiolate-stabilized silver nanostructures.

Simulations of Self-Assembly and Packing Behavior

While DFT is excellent for detailed electronic calculations on smaller systems, classical molecular dynamics (MD) simulations are better suited for studying the large-scale self-assembly and packing of many dodecane-1-thiol, silver salt molecules over longer timescales. These simulations use force fields, which are sets of parameters that describe the potential energy of the system. Sometimes, these force fields are developed with input from more accurate quantum chemical calculations like DFT. uw.edu.pl

MD simulations of alkanethiols on metal surfaces have successfully predicted the formation of ordered self-assembled monolayers (SAMs). pusan.ac.krnih.gov For alkanethiolates on Ag(111) surfaces, simulations can reproduce the experimentally observed packing arrangements. These simulations show how individual molecules arrange themselves to maximize van der Waals interactions between the alkyl chains while satisfying the bonding requirements of the sulfur headgroups on the silver lattice.

The simulations can model the dynamics of SAM formation, from the initial adsorption of molecules from a solution or droplet to the gradual organization into well-defined domains. pusan.ac.kr They can also predict structural properties of the monolayer, such as the tilt angle of the alkyl chains with respect to the surface normal, which is a result of the balance between chain-chain interactions and headgroup-surface interactions.

Electronic Structure Calculations of Ligand-Stabilized Nanoclusters

DFT and its time-dependent extension (TD-DFT) are critical for understanding the electronic structure of dodecanethiolate-stabilized silver nanoclusters. nih.govresearchgate.net These clusters are composed of a core of silver atoms surrounded by a protective layer of dodecanethiolate ligands. The electronic properties, and therefore the optical and chemical properties of these nanoclusters, are highly dependent on their size, shape, and the nature of the ligand-metal interface.

DFT calculations can determine the molecular orbitals of the entire nanocluster, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that relates to the cluster's stability and its optical absorption properties. nih.gov For instance, DFT studies on DNA-stabilized silver clusters have shown that the position of the main absorption band is highly sensitive to the number of electrons in the metal core, which can be tuned by changing the cluster's oxidation state. nih.gov

TD-DFT calculations are used to simulate the UV-Vis absorption spectra of these nanoclusters. researchgate.net By comparing calculated spectra with experimental measurements, researchers can validate the predicted geometric and electronic structures of the clusters. These calculations reveal that the optical properties arise from electronic transitions between molecular orbitals that are often delocalized over the silver core, with some contribution from the silver-sulfur interface. This theoretical understanding is vital for designing new silver nanoclusters with tailored optical properties for applications in sensing, imaging, and catalysis.

Applications of Silver Dodecanethiolate and Its Derived Nanomaterials in Advanced Technologies

Materials Science Applications

The self-assembly capabilities and the potential to generate silver nanoparticles upon decomposition are key features of silver dodecanethiolate that are exploited in materials science. These characteristics allow for the development of advanced materials with tailored optical, electrical, and mechanical properties.

Fabrication of Printable Polymer Nanocomposites

Silver dodecanethiolate is instrumental in the fabrication of polymer nanocomposites, which are materials that can be adapted for printable electronics and biomedical devices. Dodecanethiol-protected silver nanoparticles (AgNPs-DDT) can be synthesized and then incorporated into a polymer matrix.

A notable example involves the preparation of nanocomposites using a poly(butylene adipate-co-terephthalate) (PBAT) matrix. In this process, dodecanethiol-protected silver nanoparticles are first synthesized via a reduction/precipitation method and then dispersed in a solvent like chloroform (B151607) to create a stable colloidal dispersion. nih.gov This dispersion is then mixed with a solution of the PBAT polymer, and the solvent is evaporated using a casting method. This results in a polymer film embedded with silver nanoparticles. The incorporation of these nanoparticles has been shown to improve the mechanical performance of the polymer. nih.gov

The methodology of dispersing stabilized nanoparticles within a polymer solution is a fundamental step toward creating functional inks and resins for printing technologies such as drop-on-demand (DoD) inkjet printing. nih.govplos.orgnih.gov While studies have demonstrated the printing of polymer nanocomposites containing silver nanoparticles for applications like antibacterial devices, the specific use of dodecanethiol as a capping agent in these printable formulations is a developing area of research. nih.govplos.orgnih.gov The table below summarizes the composition and method for preparing PBAT-based nanocomposites.

ComponentRolePreparation MethodResulting Material
Dodecanethiol-protected silver nanoparticles (AgNPs-DDT)FillerReduction/precipitationAntifungal and non-cytotoxic polymer nanocomposites
Poly(butylene adipate-co-terephthalate) (PBAT)MatrixCasting methodNanocomposites with improved mechanical performance
ChloroformSolvent--

Development of Silver-Modified Coatings and Hybrid Materials

Silver dodecanethiolate serves as a precursor for creating silver-modified coatings and hybrid materials with unique microstructures. A significant application is the in-situ generation of metallic silver microstructures through the thermal decomposition of silver n-dodecanethiolate within an organic-inorganic hybrid coating. conicet.gov.ar

In this approach, lamellar crystals of silver n-dodecanethiolate are dispersed into a hybrid coating matrix based on a bridged silsesquioxane with pendant dodecyl chains. conicet.gov.ar A key challenge in this process is the insolubility of the silver thiolate in most solvents and coating precursors. However, researchers have successfully achieved a uniform dispersion. conicet.gov.ar

The subsequent thermal treatment of this dispersion is a critical step. Heating the material initiates a transformation of the silver dodecanethiolate. A study showed that heating at 423 K for 4 hours resulted in the transformation of the initial lamellar phase into a metastable crystalline phase, inducing a spiral-like microstructure throughout the material. conicet.gov.ar Prolonging the heating to 24 hours led to the decomposition of this metastable phase, forming metallic silver microstructures that are uniformly dispersed within the silsesquioxane matrix. conicet.gov.ar This method provides a way to embed conductive or functional silver structures within a protective and stable coating.

Heating Duration at 423 KObserved TransformationResulting Microstructure
4 hoursLamellar phase to a metastable crystalline phaseSpiral-like microstructuration
24 hoursDecomposition of the metastable phaseMetallic silver microstructures dispersed in the matrix

Preparation of Thin Films

Dodecane-1-thiol, silver salt can form self-assembled layered materials, which are essentially two-dimensional thin films. The structure and thermal behavior of these films are crucial for their potential applications in electronics and sensors. The long alkyl chains of the dodecanethiol ligands facilitate the formation of highly ordered lamellar structures. acs.org

The thermal properties of these self-assembled silver n-dodecanethiolate materials have been investigated using techniques such as differential scanning calorimetry (DSC), Fourier transform infrared (FTIR) spectroscopy, and 13C cross-polarization magic angle spinning (CPMAS) NMR. acs.org These studies reveal a high degree of conformational order in the alkyl chains, which is maintained up to 120 °C. A sharp and reversible phase transition occurs between 125 and 130 °C, which is associated with conformational changes in the alkyl chains from an all-trans to a gauche conformation. acs.org

The strong silver-sulfur bonding ensures that the alkyl chains remain anchored to the silver-sulfur backbone even above this transition temperature. acs.org This robust, ordered structure is a key characteristic of thin films prepared from silver dodecanethiolate, making them stable and predictable for device fabrication.

Catalytic and Electrocatalytic Applications

Nanomaterials derived from this compound exhibit significant catalytic and electrocatalytic activity. The dodecanethiol ligands play a crucial role in stabilizing silver nanoparticles, preventing their aggregation, and influencing their catalytic performance.

Role as a Co-catalyst or Catalyst Precursor

Dodecanethiol-capped silver nanoparticles serve as effective catalysts, particularly in reduction reactions. These nanoparticles can be synthesized by the borohydride (B1222165) reduction of a silver salt in a two-phase system (e.g., water and an organic solvent like toluene, chloroform, or hexane), with dodecanethiol acting as the stabilizing agent. researchgate.net The choice of the organic solvent has been found to influence the resulting particle size, which in turn affects the catalytic activity. researchgate.net

A well-studied application is the reduction of 4-nitrophenol (B140041) (4-NP) in the presence of sodium borohydride (NaBH4). researchgate.net Dodecanethiol-capped silver nanoparticles have been shown to effectively catalyze this reaction, with the particle size playing a determining role in the catalytic efficiency. researchgate.net

Furthermore, silver thiolate complexes can act as precursors to generate catalytically active silver nanostructures. For instance, sheet-like silver assemblies, when used as a co-catalyst with zinc oxide (ZnO), have demonstrated enhanced photocatalytic activity. acs.org

Catalyst SystemReaction CatalyzedKey Findings
Dodecanethiol-capped Silver NanoparticlesReduction of 4-nitrophenolParticle size, influenced by the synthesis solvent, determines catalytic activity. researchgate.net
Sheet-like Silver Assemblies (from silver thiolate precursor) with ZnOPhotocatalysisEnhanced photocatalytic performance as a co-catalyst. acs.org

Asymmetric Catalysis with Functionalized Silver Thiolate Nanoclusters

A sophisticated application of silver thiolate chemistry is in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. Silver thiolate nanoclusters can be functionalized to act as supports for chiral ligands, creating recoverable and reusable nanocatalysts. nih.govrsc.org

In a notable study, silver thiolate nanoclusters were functionalized with a chiral amino alcohol ligand. nih.govrsc.org This nanostructured catalyst was then tested in the asymmetric Henry reaction, which is the addition of nitromethane (B149229) to aromatic aldehydes. nih.govrsc.org The results were impressive, showing that the heterogeneous nanocatalyst exhibited the same catalytic activity as the homogeneous (non-immobilized) ligand. nih.govrsc.org

A significant advantage of this system is the ease of recovery and reusability. The catalyst can be separated from the reaction mixture by simple centrifugation and has been shown to be reusable for multiple cycles without any loss of efficiency or asymmetric induction. nih.govrsc.org This represents a significant step towards the practical application of asymmetric catalysis in industrial settings. rsc.org The table below details the performance of the functionalized silver thiolate nanocluster catalyst in the Henry reaction for several cycles.

Catalytic CycleYieldEnantiomeric Excess (ee)
1HighHigh
2UnchangedRetained
3UnchangedRetained

Electrocatalytic Reactions (e.g., Hydrogen Evolution, Oxygen Reduction)

The unique electronic and structural properties of silver nanoparticles, often stabilized by thiol ligands like dodecanethiol, make them promising candidates for electrocatalysis. These materials serve as catalysts in critical energy conversion reactions, including the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR), which are fundamental to technologies like water electrolyzers and fuel cells.

Hydrogen Evolution Reaction (HER)

The electrochemical production of hydrogen from water is a cornerstone of clean energy strategies, but it requires efficient catalysts to minimize the energy input. Silver-based nanomaterials have demonstrated significant activity for the HER.

Research has shown that silver nanoparticles (AgNPs) supported on a thiol-functionalized metal-organic framework (MOF) can act as an effective HER catalyst. rsc.org In one study, this composite material exhibited an overpotential of 165 mV at a current density of 10 mA cm⁻² in an acidic medium, with a Tafel slope of 53 mA dec⁻¹. rsc.org The performance was found to be dependent on the oxidation state of silver, with the highest efficiency achieved when approximately 95% of the silver was in its metallic Ag(0) state. rsc.org

Similarly, Ag nanoclusters generated from silver closo-dodecaborate (Ag₂B₁₂H₁₂) films have been tested for HER in acidic solutions. nih.govresearchgate.net These as-prepared silver nanoparticles were able to deliver a current density of 10 mA cm⁻² at an overpotential of 376 mV. nih.govresearchgate.net The kinetics of the HER have also been shown to change significantly when moving from a bulk silver electrode to a nanoparticle array, indicating a specific nano-effect that alters the reaction mechanism at the nanoscale. Furthermore, theoretical predictions suggest that alloying nickel and silver can produce catalysts more active for hydrogen evolution than pure nickel. rsc.org

Table 1: Performance of Various Silver-Based Electrocatalysts in the Hydrogen Evolution Reaction (HER)
Catalyst SystemMediumOverpotential (mV) at 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Reference
Ag NPs on Thiol-Functionalized MOFAcidic16553 rsc.org
Ag Nanoparticles from Ag₂B₁₂H₁₂ FilmAcidic376118.7 nih.govresearchgate.net
Ni₀.₇₅Ag₀.₂₅ AlloyAlkaline~125 (estimated from graph)Not Specified rsc.org

Oxygen Reduction Reaction (ORR)

The ORR is a critical reaction in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts, their high cost has driven research toward alternatives like silver. Silver-based materials are particularly active for the ORR in alkaline conditions. ornl.gov

Computational studies using density functional theory (DFT) have revealed the importance of surface structure on catalytic activity. mdpi.com Stepped silver surfaces, which serve as models for the active sites on nanoparticles, have been shown to favor an efficient dissociative mechanism for ORR, outperforming flat silver surfaces. mdpi.com The electroreduction of oxygen on silver catalysts deposited on nanocarbon supports has been shown to follow a four-electron pathway, which is desirable for maximizing the efficiency of fuel cells. ornl.gov

The reaction mechanism can be influenced by the surrounding medium. In low-chloride environments, the ORR on silver proceeds via a two-electron process to form hydrogen peroxide. rsc.org However, in high-chloride solutions like seawater, the mechanism shifts, showing an increased overpotential and the formation of superoxide (B77818) in an initial one-electron step. rsc.org This highlights the importance of considering the operational environment when designing catalysts.

Table 2: Characteristics of Silver-Based Electrocatalysts in the Oxygen Reduction Reaction (ORR)
Catalyst SystemMediumKey FindingReference
Ag Particles on Nanocarbon SupportsAlkalineFollows a four-electron reduction pathway. ornl.gov
Ag Nanoparticle-decorated N-doped Carbon NanotubesAlkalineActs as an effective plasmon-enhanced catalyst for ORR. rsc.org
Stepped Ag(322) Surface (Theoretical)Not ApplicableFavors a dissociative ORR mechanism with better performance than flat Ag(111). mdpi.com
Silver ElectrodesHigh-ChlorideReaction proceeds via a one-electron step to form superoxide. rsc.org

Sensing Applications

Nanomaterials derived from or related to silver dodecanethiolate are extensively used in the development of highly sensitive and selective chemical sensors. Their operating principle often relies on the unique optical properties of silver nanoparticles, specifically their localized surface plasmon resonance (LSPR), which makes them excellent candidates for colorimetric sensing. jchr.orgmdpi.com

Detection of Biomolecules

Thiol-stabilized silver nanoparticles have been engineered for the ultra-trace detection of glutathione (B108866) (GSH), a crucial antioxidant in biological systems. rsc.org One such sensor demonstrated a remarkable color change from yellow to pale red upon the addition of GSH, allowing for visual detection. rsc.org This system achieved a very low statistical detection limit of 3.49 nM and was successfully used to measure GSH in commercial capsules and human urine samples. rsc.org Similarly, glutathione-protected silver nanoclusters have been developed for the sensitive and selective "turn-on" fluorescence detection of cysteine, another important amino acid. nih.gov

Detection of Heavy Metal Ions

The contamination of water by heavy metal ions is a significant environmental concern, and silver nanoparticle-based sensors offer a rapid and effective means of detection. unhas.ac.id The aggregation of functionalized silver nanoparticles in the presence of metal ions causes a measurable shift in their LSPR absorption band, leading to a color change. mdpi.com

This principle has been applied to create sensors for various metal ions. For example, a colorimetric sensor using silver nanoparticles functionalized with mercaptoundecanoic acid was developed for the selective detection of Ni²⁺ ions. nih.gov Other systems based on silver nanoparticles have been used for the spectroscopic sensing of a range of heavy metals, including Cd²⁺, Cu²⁺, Fe²⁺, Hg²⁺, Mn²⁺, and Zn²⁺. nih.gov A sensor utilizing cysteamine-stabilized silver nanoparticles achieved a detection limit of 0.273 nM for Hg(II) ions. jchr.org

Table 3: Performance of Silver Nanoparticle-Based Sensors
AnalyteSensing PrincipleLimit of Detection (LOD)Linearity RangeReference
Glutathione (GSH)Colorimetric3.49 nM0.05 µM - 5 µM rsc.org
CysteineTurn-on Fluorescence0.51 µM2 µM - 3000 µM nih.gov
Mercury (Hg²⁺)Colorimetric0.273 nMNot Specified jchr.org
Nickel (Ni²⁺)Colorimetric0.5 ppm0.5 ppm - 2.0 ppm researchgate.net
Multiple Heavy Metals (Cd²⁺, Cu²⁺, Fe²⁺, etc.)SpectroscopicNot SpecifiedNot Specified nih.gov

Future Research Directions and Unresolved Challenges

Advanced Control over Nanoparticle Morphology and Polydispersity

A primary challenge in the field of dodecanethiol-capped silver nanoparticles is achieving precise control over their morphology and minimizing polydispersity. The size and shape of these nanoparticles are critical determinants of their optical, catalytic, and biomedical properties. nih.gov Future research will need to focus on moving beyond current synthetic protocols to develop more sophisticated methods for tailoring nanoparticle architecture.

Key research objectives in this area include:

Developing predictive models for nanoparticle growth: A deeper understanding of the nucleation and growth kinetics in the presence of dodecanethiol is required. This involves elucidating the complex interplay between reaction temperature, precursor concentration, and the ratio of silver ions to the thiol capping agent. nih.gov

Exploring novel synthetic routes: While two-phase liquid-liquid methods are common, future work should explore alternative approaches that offer finer control over nanoparticle dimensions. nih.gov This could include flow-based synthesis, microfluidic reactors, and seed-mediated growth techniques to produce highly monodisperse nanoparticles.

Investigating the influence of co-ligands: The introduction of secondary capping agents alongside dodecanethiol could provide a mechanism for tuning nanoparticle shape, leading to the formation of nanorods, nanocubes, or other anisotropic structures.

Research FocusKey Parameters to InvestigateDesired Outcome
Predictive Growth ModelsTemperature, Precursor Concentration, Ag:Thiol RatioPrecise control over nanoparticle size and shape
Novel Synthetic RoutesFlow-based synthesis, Microfluidics, Seed-mediated growthProduction of highly monodisperse nanoparticles
Co-ligand StrategiesType and concentration of secondary capping agentsFormation of anisotropic nanoparticle morphologies

Exploration of Novel Application Domains for Silver Dodecanethiolate Systems

While dodecanethiol-capped silver nanoparticles have shown promise in areas such as catalysis and as fillers in polymer nanocomposites, the full scope of their potential applications is yet to be realized. researchgate.netnih.gov Future research should aim to explore and validate their use in a broader range of high-value domains.

Promising areas for future investigation include:

Advanced Biomedical Devices: Building on their demonstrated antifungal and non-cytotoxic properties, these nanoparticles could be incorporated into medical implants, wound dressings, and antimicrobial coatings to prevent biofilm formation. nih.govnih.gov Further research is needed to understand their long-term stability and biocompatibility in physiological environments.

Sensors and Diagnostics: The unique optical properties of silver nanoparticles, governed by their size and shape, can be harnessed for the development of sensitive chemical and biological sensors. The dodecanethiol capping layer can be functionalized to impart selectivity for specific analytes.

Catalysis for Green Chemistry: The catalytic activity of dodecanethiol-capped silver nanoparticles in reduction reactions has been established. researchgate.net Future work should focus on expanding their catalytic applications to other important organic transformations, with an emphasis on developing recyclable and sustainable catalytic systems.

Bridging Theoretical Predictions with Experimental Observations for Complex Systems

A significant challenge in the study of dodecanethiol-capped silver nanoparticles lies in the complexity of the ligand-nanoparticle interface and the self-assembly of these systems. There is a pressing need to bridge the gap between theoretical models and experimental observations to gain a more comprehensive understanding of their behavior.

Future research in this area should focus on:

Advanced Computational Modeling: Utilizing techniques such as Self-Consistent Field Theory (SCFT) and molecular dynamics simulations to model the arrangement of dodecanethiol ligands on the silver nanoparticle surface. researchgate.net These models can provide insights into ligand packing density, conformational changes, and the thermodynamics of self-assembly. researchgate.netacs.org

Correlating Theory with Advanced Characterization: Systematically comparing theoretical predictions with experimental data from techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), Small-Angle Neutron Scattering (SANS), and high-resolution imaging. researchgate.net This will be crucial for validating and refining theoretical models.

Understanding Self-Assembly Mechanisms: Elucidating the fundamental principles that govern the self-assembly of dodecanethiol-capped silver nanoparticles into ordered superlattices. nih.gov A combined theoretical and experimental approach can help to predict and control the formation of these higher-order structures for applications in photonics and electronics.

Theoretical ApproachExperimental TechniqueResearch Goal
Self-Consistent Field Theory (SCFT)MALDI-MS, SANSUnderstanding ligand arrangement and microphase separation researchgate.net
Molecular Dynamics (MD) SimulationsHigh-Resolution TEM, STMPredicting and controlling nanoparticle self-assembly into superlattices nih.gov
Density Functional Theory (DFT)X-ray Photoelectron Spectroscopy (XPS)Elucidating the electronic structure of the Ag-S interface

Scalable and Sustainable Synthesis Routes for Industrial Relevance

For dodecane-1-thiol, silver salt and its nanoparticle derivatives to have a significant industrial impact, the development of scalable and sustainable synthesis methods is paramount. Current laboratory-scale syntheses are often not readily transferable to large-scale production, and there is a growing emphasis on environmentally friendly chemical processes. researchgate.net

Key challenges and future research directions include:

Developing High-Yield, Scalable Processes: Moving away from batch syntheses to continuous flow processes that allow for greater control over reaction parameters and higher throughput. nih.gov This will require significant process engineering and optimization.

Implementing Green Chemistry Principles: Exploring the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation in the synthesis process. mdpi.comnih.gov This could involve investigating solvent-free methods, such as solid-state grinding, which has been demonstrated for other dodecanethiol-capped nanoparticles. nih.gov

Ensuring Batch-to-Batch Reproducibility: Establishing robust quality control measures to ensure consistent nanoparticle size, shape, and purity in large-scale production. nih.gov This is critical for applications where performance is highly dependent on these parameters.

The pursuit of these future research directions will undoubtedly lead to a deeper understanding of this compound systems and pave the way for their integration into a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for dodecane-1-thiol silver salt, and how can purity be validated?

  • Methodology :

  • Synthesis : React dodecane-1-thiol with silver nitrate in an ethanol/water mixture under inert conditions. The reaction stoichiometry (1:1 molar ratio) ensures formation of the silver salt .
  • Purification : Use recrystallization from anhydrous diethyl ether to remove unreacted thiol.
  • Validation : Confirm purity via nuclear magnetic resonance (NMR) spectroscopy (absence of proton signals from free thiol) and mass spectrometry (peak at m/z 202.4 for the molecular ion) .

Q. How does the sulfur binding configuration in dodecane-1-thiol silver salt affect its stability in self-assembled monolayers (SAMs)?

  • Methodology :

  • Structural Analysis : Employ Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy to determine the S–C–Ag bond angle. SAMs on silver substrates exhibit near-normal S–C polar angles (~90°), reducing strain compared to gold substrates (~70–76°) .
  • Stability Testing : Monitor SAM integrity under thermal stress (e.g., 60°C for 24 hours) using ellipsometry or electrochemical impedance spectroscopy (EIS). Lower strain in Ag-based SAMs correlates with higher thermal stability .

Q. What spectroscopic methods are most effective for characterizing the structural properties of dodecane-1-thiol silver salt?

  • Methodology :

TechniqueApplicationKey Insights
FTIR Confirm thiolate bond formationAbsence of S–H stretch (~2550 cm⁻¹) indicates deprotonation .
XPS Analyze sulfur oxidation stateS 2p binding energy shifts (161–162 eV) confirm Ag–S bond formation .
NMR Verify purityLack of residual thiol protons (δ ~1.3 ppm for –SH) .

Advanced Research Questions

Q. What electrochemical techniques are suitable for assessing the corrosion inhibition efficiency of dodecane-1-thiol-based compounds on silver substrates?

  • Methodology :

  • Potentiodynamic Polarization : Measure corrosion current density (icorr) in 0.1 M HCl. A decrease in icorr indicates inhibition efficiency. For example, dodecane-1-thiol SAMs reduce icorr by 85% compared to bare Ag .
  • Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to a Randles circuit to calculate charge-transfer resistance (Rct). Higher Rct values correlate with better protective layers .

Q. How do computational methods like DFT contribute to understanding the electronic structure of dodecane-1-thiol silver salt complexes?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the geometry of Ag–S bonds using B3LYP/6-311+G(d,p) basis sets. Predict bond lengths (~2.4 Å for Ag–S) and molecular orbital energies. Compare with experimental X-ray crystallography data (e.g., CCDC-1547647) .
  • Charge Distribution Analysis : Mulliken charges reveal electron donation from sulfur to silver, stabilizing the complex .

Q. How can researchers resolve contradictions in reported binding energies of sulfur in dodecane-1-thiol silver salt compared to other metal thiolates?

  • Methodology :

  • Comparative XPS Studies : Analyze S 2p spectra for Ag, Au, and Cu thiolates. Ag–S bonds exhibit lower binding energies (161.5 eV) than Au–S (162.5 eV) due to reduced strain .
  • Theoretical Modeling : Use DFT to calculate strain energy differences between metal-thiolate systems. Correlate with experimental NEXAFS data on S–C–Ag angles .

Data Contradiction Analysis

Q. Why do self-assembled monolayers (SAMs) of dodecane-1-thiol on silver show higher packing density than on gold?

  • Analysis :

  • Structural Factors : Silver’s lattice parameters (e.g., Ag(111) surface) allow closer alkyl chain packing (~21.4 Ų/molecule) vs. Au(111) (~25.6 Ų/molecule) .
  • Experimental Validation : Use grazing-incidence X-ray diffraction (GI-XRD) to measure lattice spacing. Higher order in Ag SAMs supports tighter packing .

Methodological Recommendations

  • For SAM Applications : Prioritize silver substrates for SAMs requiring high thermal stability and corrosion resistance .
  • For Synthesis : Include inert atmosphere protocols to prevent oxidation of thiol during silver salt synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.